bis(2-aminoethyl) phthalate bis(2-aminoethyl) phthalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10294791
InChI: InChI=1S/C12H16N2O4/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h1-4H,5-8,13-14H2
SMILES: C1=CC=C(C(=C1)C(=O)OCCN)C(=O)OCCN
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol

bis(2-aminoethyl) phthalate

CAS No.:

Cat. No.: VC10294791

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

bis(2-aminoethyl) phthalate -

Specification

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
IUPAC Name bis(2-aminoethyl) benzene-1,2-dicarboxylate
Standard InChI InChI=1S/C12H16N2O4/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h1-4H,5-8,13-14H2
Standard InChI Key VXIRUYMGETUJSC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)OCCN)C(=O)OCCN
Canonical SMILES C1=CC=C(C(=C1)C(=O)OCCN)C(=O)OCCN

Introduction

Chemical Identity and Structural Characteristics

Bis(2-aminoethyl) phthalate belongs to the family of phthalic acid esters, which are widely utilized as plasticizers and crosslinking agents. Its molecular structure consists of a central phthalate backbone with two 2-aminoethyl substituents, conferring both ester and amine functionalities. Key identifiers include:

PropertyValue
CAS Registry Number2772130
Molecular FormulaC12H16N2O4\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{4}
Molecular Weight252.27 g/mol
SynonymsCBDivE_004419; Phthalic acid bis(2-aminoethyl) ester

The presence of primary amine groups distinguishes BAEP from conventional phthalates like bis(2-ethylhexyl) phthalate (DEHP), which feature non-polar alkyl chains . This structural difference likely influences its solubility, reactivity, and biological interactions.

Synthesis and Manufacturing Pathways

The synthesis of BAEP typically involves esterification reactions between phthalic acid derivatives and 2-aminoethanol. While no direct synthesis protocols for BAEP are detailed in the provided sources, analogous methods for amine-functionalized polyethylene glycol (PEG) derivatives offer insights. For example, PEG-bis amine synthesis often employs two-step processes: (1) activation of terminal hydroxyl groups via tosylation or halogenation, followed by (2) nucleophilic displacement with ammonia or azide reagents . Adapting this approach, BAEP could theoretically be synthesized through the reaction of phthaloyl chloride with excess 2-aminoethanol under controlled conditions:

Phthaloyl chloride+2H2NCH2CH2OHBAEP+2HCl\text{Phthaloyl chloride} + 2 \, \text{H}_2\text{NCH}_2\text{CH}_2\text{OH} \rightarrow \text{BAEP} + 2 \, \text{HCl}

This reaction would require inert solvents (e.g., toluene or dichloromethane) and bases like triethylamine to neutralize HCl byproducts . Post-synthesis purification might involve recrystallization or chromatographic techniques to isolate BAEP from unreacted precursors.

Physicochemical Properties

BAEP’s dual functional groups impart distinct physicochemical behaviors:

Thermal Stability

Phthalate esters generally decompose at elevated temperatures. DEHP, for instance, has a boiling point of 385°C , while BAEP’s thermal profile is undocumented. The amine groups could lower thermal stability due to potential decomposition pathways involving amine oxidation or ester hydrolysis.

Toxicological and Environmental Considerations

Despite the absence of direct toxicity data for BAEP, insights can be extrapolated from related compounds:

Acute Toxicity

Alkyl phthalates like DEHP exhibit low acute toxicity but cause gastrointestinal distress at high doses . BAEP’s amine groups may alter absorption kinetics or metabolic pathways, potentially increasing reactivity with biological macromolecules.

Chronic and Ecological Effects

DEHP is classified as a probable human carcinogen (Group B2) due to hepatic tumorigenicity in rodents . BAEP’s environmental persistence and bioaccumulation potential are unknown, though microbial consortia show capacity to degrade structurally similar esters .

Research Gaps and Future Directions

  • Synthetic Optimization: Detailed protocols for BAEP synthesis and purification are needed to assess scalability.

  • Toxicokinetic Studies: In vitro and in vivo models must evaluate BAEP’s absorption, distribution, metabolism, and excretion.

  • Environmental Monitoring: Screening for BAEP in industrial effluents or biological samples could clarify its environmental footprint.

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